Hydrallostane, commonly known as hydralazine, is a medication that has been extensively used in clinical settings, primarily for the treatment of hypertension and heart failure. Its therapeutic effects are largely attributed to its vasodilatory properties, which help to lower blood pressure and alleviate the symptoms associated with cardiovascular diseases. Despite its longstanding use, the precise mechanisms underlying its pharmacological actions have continued to be a subject of research, revealing a multifaceted profile that extends beyond its initial cardiovascular applications3.
Hydralazine's primary mechanism of action involves the relaxation of arterial smooth muscle, leading to vasodilation and reduced blood pressure. This effect is achieved through the inhibition of intracellular free Ca2+ accumulation, although the exact molecular target was initially unidentified1. Further research has identified collagen prolyl hydroxylase as a target of hydralazine, and it has been demonstrated that hydralazine also inhibits the hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of HIF-1α and the induction of various downstream targets such as endothelin-1, adrenomedullin, haem oxygenase 1, and vascular endothelial growth factor (VEGF), which promote angiogenesis1.
In addition to its effects on blood vessels, hydralazine has been shown to exert a direct positive inotropic effect on the myocardium, enhancing contractile force and heart rate. This cardiostimulating action is partially mediated by an increase in cyclic AMP levels and Ca2+ inflow, suggesting a role for beta-adrenoceptor activation4.
Hydralazine's vasodilatory effects make it a valuable agent in the treatment of hypertension, particularly in pregnancy-associated cases. Its ability to reduce systemic vascular resistance and arterial pressure without compromising renal blood flow is crucial for managing hypertensive emergencies and chronic management of blood pressure3.
Beyond cardiovascular therapy, hydralazine has shown promise in oncology due to its DNA demethylating properties. By reactivating tumor suppressor gene expression silenced by promoter hypermethylation, hydralazine exhibits antitumor effects. Its safety profile, established through decades of use for hypertension, has facilitated its entry into clinical trials as a potential treatment for hematologic and solid tumors3.
Hydralazine has also been investigated for its anti-angiogenic effects, which could be beneficial in cancer therapy. It has been found to inhibit the proliferation, migration, and tube formation of endothelial cells, as well as reduce microvessel outgrowth and neovascularization in various in vitro and in vivo models. These effects are attributed to the interference with VEGF and basic fibroblast growth factor (bFGF) signaling pathways in endothelial cells2.
In the context of nitrate therapy, hydralazine has been shown to prevent the development of tolerance to nitrates, such as nitroglycerin, used in the treatment of angina pectoris. This is achieved by inhibiting the activation of a membrane-bound NADH oxidase, which is upregulated in nitrate tolerance and contributes to increased vascular superoxide production7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: